molecular formula C6H5FN2O B1268225 6-Fluoronicotinamide CAS No. 369-50-6

6-Fluoronicotinamide

Cat. No. B1268225
CAS RN: 369-50-6
M. Wt: 140.11 g/mol
InChI Key: PGBXHSHENWASTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Fluoronicotinamide can be synthesized through various chemical pathways. One notable method involves the facile incorporation of fluorine into the nicotinamide ring, which is both straightforward and high-yielding. This approach has been demonstrated in the development of novel radiotracers for positron emission tomography (PET) imaging, specifically for melanoma, showcasing the compound's potential in medical diagnostics (Greguric et al., 2009). Additionally, fluoronicotinic acid derivatives have been synthesized at room temperature without the need for azeotropic drying, indicating a simplified and efficient synthetic route (Basuli et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied. Vibrational spectroscopic and quantum chemical studies have been conducted to predict the most stable molecular structure, providing insights into the reactive nature and bioactivity of these molecules (Asath et al., 2017). These studies help in understanding the molecular interactions and stability of this compound.

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its versatility. For example, it has been used in the synthesis of TRPV1 antagonists, indicating its utility in drug development (Westaway et al., 2008). The presence of a fluorine atom significantly affects the compound's reactivity and interactions with biological systems.

Physical Properties Analysis

The physical properties of this compound derivatives, such as 6-Fluoro coumarin, have been characterized through UV-vis absorption and fluorescence emission spectra. These studies reveal that such derivatives can absorb UV-vis light and exhibit blue-purple fluorescence emission, suggesting their potential applications in fluorescence imaging and sensors (Bai et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are influenced by the presence of the fluorine atom. For instance, the fluorine substituent markedly increases the phenolic acidities of norepinephrine analogs, demonstrating the impact of fluorine substitution on the compound's chemical behavior and its interactions with biological systems (Kirk et al., 1979).

Scientific Research Applications

PET Imaging in Melanoma

6-Fluoronicotinamide derivatives, such as [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, have been developed for positron emission tomography (PET) imaging, particularly in melanoma. This compound shows promise due to its high tumor uptake and rapid clearance from the body, predominantly through renal excretion. Its simplicity and efficiency in fluorine incorporation on the nicotinamide ring make it a notable candidate for preclinical studies and potential clinical trials (Greguric et al., 2009).

Antagonism of TRPV1

Research into 6-phenylnicotinamide derivatives, which are structurally similar to this compound, has led to the discovery of compounds like 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, identified as potent TRPV1 antagonists. These compounds have shown effectiveness in in vivo models of inflammatory pain and have advanced into pre-clinical development (Westaway et al., 2008).

Radioactive Tracing for Insulinoma Imaging

N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([18F]FNEM), a novel prosthetic agent that targets thiol groups, was synthesized for insulinoma imaging. The tracer, coupled with [Cys40]-exendin-4, targets glucagon-like peptide 1 receptor (GLP-1R) positive insulinomas, showing potential for specific imaging in medical diagnostics (Yue et al., 2014).

Bacterial Infection Imaging

6-[18F]-Fluoromaltose has been explored as a PET tracer for imaging bacterial infections. Unlike existing reagents, this compound has high specificity, being taken up by pathogenic bacteria but not mammalian cell lines. This novel tracer shows promise in accurately imaging bacterial infections, potentially impacting clinical management of infectious diseases (Gowrishankar et al., 2014).

Environmental Impact of Fluorochemicals

Studies on fluorochemicals, including compounds similar to this compound, have revealed their widespread presence in wastewater treatment facilities. Research in this area focuses on understanding the environmental impact and behavior of these compounds, including their persistence and potential for bioaccumulation (Schultz et al., 2006).

Safety and Hazards

The safety and hazards associated with 6-Fluoronicotinamide are not well-documented in the literature. As with any chemical compound, appropriate safety measures should be taken when handling this compound to prevent exposure and potential harm .

Mechanism of Action

Target of Action

6-Fluoronicotinamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb enzyme that contains two catalytic domains, a ubiquitin-binding domain, and a cytoplasmic retention domain . HDACs are a class of enzymes with deacetylase activity with a broad range of genomic and non-genomic substrates . They play a crucial role in regulating gene expression and protein function by removing acetyl groups from histones and other proteins .

Mode of Action

This compound acts as an HDAC6 inhibitor . It selectively inhibits the deacetylase activity of HDAC6, leading to an increase in the acetylation of its substrates . This selective inhibition reduces cytotoxicity due to the cytoplasmic nature of HDAC6 substrates and reduced effects on nuclear targets and on global transcription .

Biochemical Pathways

The inhibition of HDAC6 by this compound affects various biochemical pathways. HDAC6 is known to regulate many cellular processes, including cell growth, differentiation, migration, and metabolism . By inhibiting HDAC6, this compound can potentially influence these processes .

Pharmacokinetics

A related compound, [18f] n-decyl-6-fluoronicotinamide-tempo, showed significant uptake and slow washout in in vitro cell studies

Result of Action

The inhibition of HDAC6 by this compound can have various molecular and cellular effects. For example, it has been suggested that this compound derivatives could be used for the treatment of heart diseases . In another study, a compound similar to this compound showed significant insecticidal activity .

properties

IUPAC Name

6-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXHSHENWASTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324902
Record name 6-Fluoronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

369-50-6
Record name NSC407957
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Record name 6-Fluoronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoropyridine-3-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 6-fluoronicotinamide and how does it affect NAD biosynthesis?

A1: this compound acts as an inhibitor of NAD synthetase, an enzyme responsible for the final step in the biosynthesis of nicotinamide adenine dinucleotide (NAD) []. It prevents the conversion of desamido-NAD to NAD, leading to an accumulation of desamido-NAD in the liver []. This disruption of NAD biosynthesis can impact various cellular processes that rely on NAD as a cofactor.

Q2: this compound has shown promise as a scaffold for PET imaging agents. What structural features make it suitable for this application?

A2: this compound offers a versatile scaffold for incorporating the positron-emitting isotope fluorine-18 ([18F]) [, ]. Unlike fluorobenzoates, which often require multi-step syntheses, the incorporation of [18F] into the nicotinamide ring is a facile, high-yielding, one-step process []. This simplifies the production of radiotracers for PET imaging.

Q3: Can you elaborate on specific examples of how this compound has been modified for PET imaging and the advantages of these modifications?

A3: Researchers have developed [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([(18F]2) for melanoma imaging. This compound exhibits favorable characteristics such as high tumor uptake, rapid body clearance primarily through renal excretion, and a high tumor-to-body contrast ratio []. Another example is the development of [18F]FNEM, a thiol-reactive prosthetic group, for insulinoma imaging []. This compound can be conjugated to targeting molecules like exendin-4 to specifically target glucagon-like peptide 1 receptor (GLP-1R) positive insulinomas [].

Q4: Besides its use in PET imaging, are there other applications of this compound derivatives in medicinal chemistry?

A4: Yes, this compound derivatives have also been explored for their insecticidal activities []. Modifications to the core structure, such as the introduction of methoxy groups and various substituents on the phenyl ring, have led to compounds with potent insecticidal activity against pests like Plutella xylostella and Spodoptera frugiperda [].

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